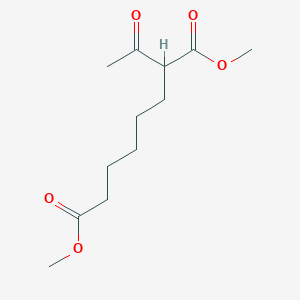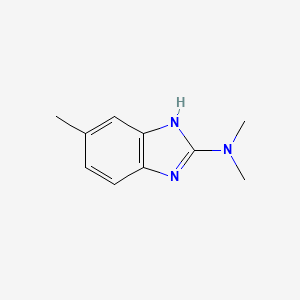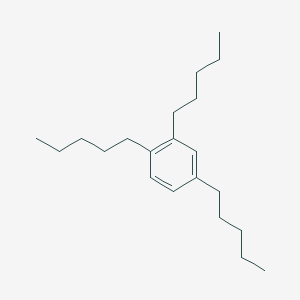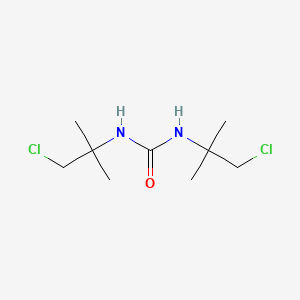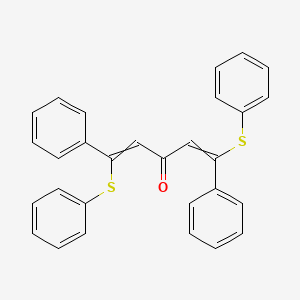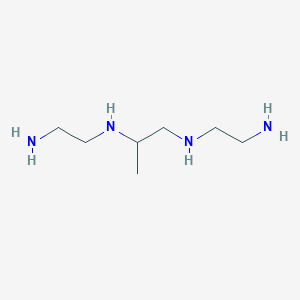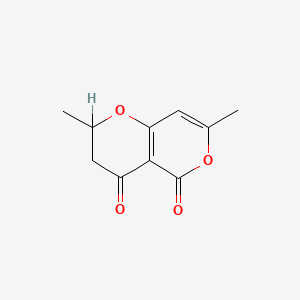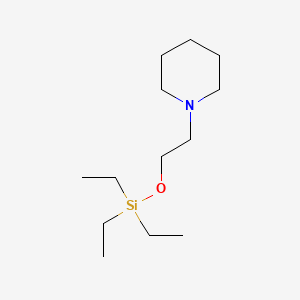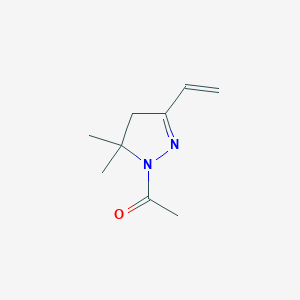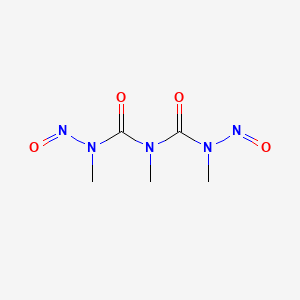
n,n,n'-Trimethyl-n,n'-dinitrosodicarbonimidic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide: is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide typically involves the reaction of dimethylamine with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures before being released for commercial use.
Chemical Reactions Analysis
Types of Reactions: n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso groups to amines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of amines and related compounds.
Substitution: Generation of substituted derivatives with varied functional groups.
Scientific Research Applications
n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide finds applications in several scientific research areas, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide involves its interaction with molecular targets through its nitroso and carbonimidic diamide groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation.
Comparison with Similar Compounds
n,n,n’-Trimethylethylenediamine: Known for its use in organic synthesis and as a precursor for surfactants.
n,n,n’-Trimethylglycinium: Investigated for its role in osmoregulation and therapeutic applications.
n,n,n’-Trimethyl-2-(phosphonooxy)ethanaminium: Used in hepatobiliary dysfunction treatments.
Properties
CAS No. |
13857-14-2 |
|---|---|
Molecular Formula |
C5H9N5O4 |
Molecular Weight |
203.16 g/mol |
IUPAC Name |
1,3-dimethyl-1-[methyl(nitroso)carbamoyl]-3-nitrosourea |
InChI |
InChI=1S/C5H9N5O4/c1-8(4(11)9(2)6-13)5(12)10(3)7-14/h1-3H3 |
InChI Key |
NGXAKJXOAONBCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)N(C)N=O)C(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


